molecular formula C19H26N4O3S B10925000 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10925000
M. Wt: 390.5 g/mol
InChI Key: UCOCPQDZPRXMEH-UHFFFAOYSA-N
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Description

N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide
  • N-(3,5-Dimethyl-1H-pyrazol-1-yl)methanesulfonamide
  • N-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H26N4O3S/c1-14(13-23-16(3)11-15(2)21-23)12-20-27(25,26)18-8-6-17(7-9-18)22-10-4-5-19(22)24/h6-9,11,14,20H,4-5,10,12-13H2,1-3H3

InChI Key

UCOCPQDZPRXMEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C

Origin of Product

United States

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